1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
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Overview
Description
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a morpholinopyridazine moiety linked to a piperazine ring, which is further connected to a phenylbutanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one typically involves multi-step organic reactions One common synthetic route begins with the preparation of the morpholinopyridazine intermediate, which is then reacted with piperazine under controlled conditions to form the desired piperazinyl derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility of the final product. The choice of solvents, reagents, and catalysts is crucial in industrial settings to minimize costs and environmental impact while maximizing yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives with potential biological activity.
Scientific Research Applications
Biology: It is studied for its interactions with biological macromolecules, which can provide insights into its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: Its chemical properties may be leveraged in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
- 1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
Uniqueness
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one stands out due to the presence of the morpholinopyridazine moiety, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially enhancing its efficacy and specificity in various applications.
Properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c28-22(8-4-7-19-5-2-1-3-6-19)27-13-11-25(12-14-27)20-9-10-21(24-23-20)26-15-17-29-18-16-26/h1-3,5-6,9-10H,4,7-8,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKLLBKMYJTEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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